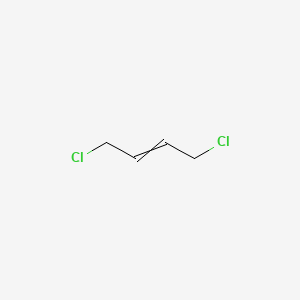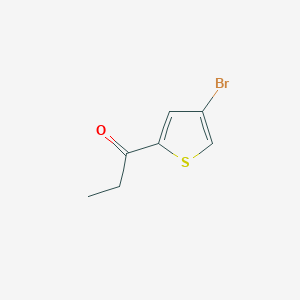
1-(4-Bromothiophen-2-yl)propan-1-one
Descripción general
Descripción
“1-(4-Bromothiophen-2-yl)propan-1-one” is also known as "4-Bromo-2-propionylthiophene" . It has a molecular weight of 219.1 and its molecular formula is C7H7BrOS . The IUPAC name for this compound is "1-(4-bromothiophen-2-yl)propan-1-one" .
Synthesis Analysis
The synthesis of “1-(4-Bromothiophen-2-yl)propan-1-one” can be achieved through a Claisen-Schmidt condensation reaction . In this reaction, propionyl chloride is added to a stirred solution of AlCl3 in EDC at 0°C. The reaction mixture is stirred for 20 minutes at 0°C. Then, compound 231 is added to this solution and further stirred at room temperature overnight .Molecular Structure Analysis
The molecular structure of “1-(4-Bromothiophen-2-yl)propan-1-one” can be represented by the SMILES notation: CCC(=O)C1=CC(Br)=CS1 . The InChI key for this compound is YTAOZIHQEPBPQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(4-Bromothiophen-2-yl)propan-1-one” is a solid at room temperature . It has a density of 1.53g/cm3 and a boiling point of 294.9°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .
Propiedades
Número CAS |
36155-78-9 |
|---|---|
Nombre del producto |
1-(4-Bromothiophen-2-yl)propan-1-one |
Fórmula molecular |
C7H7BrOS |
Peso molecular |
219.10 g/mol |
Nombre IUPAC |
1-(4-bromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrOS/c1-2-6(9)7-3-5(8)4-10-7/h3-4H,2H2,1H3 |
Clave InChI |
YTAOZIHQEPBPQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CS1)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

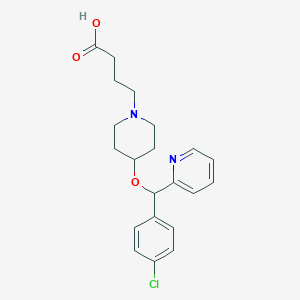
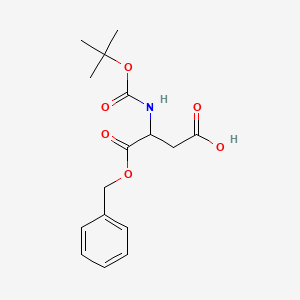

![4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B8817562.png)


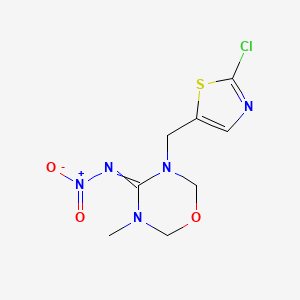


![Methyl 4-[amino(hydroxyimino)methyl]-benzenecarboxylate](/img/structure/B8817609.png)
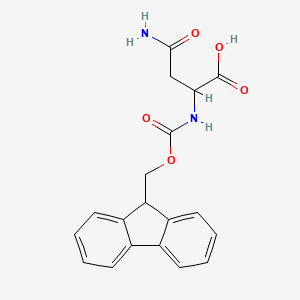
![2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one](/img/structure/B8817625.png)

